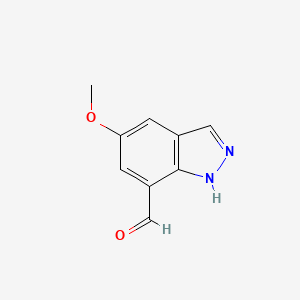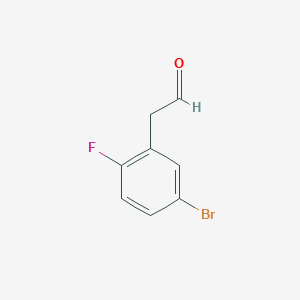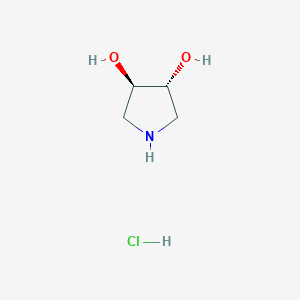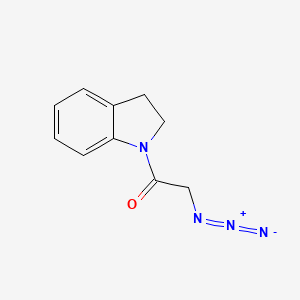
1-(Azidoacétyl)indoline
Vue d'ensemble
Description
1-(Azidoacetyl)indoline is a compound that belongs to the class of azidoindolines. Indoline derivatives are significant due to their presence in various natural products and pharmaceutical agents. The azido group in 1-(Azidoacetyl)indoline imparts unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
1-(Azidoacetyl)indoline has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Due to its ability to form stable triazole rings, it is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Méthodes De Préparation
The synthesis of 1-(Azidoacetyl)indoline can be achieved through several methods:
Iodine-Mediated Azidation: This method involves the use of iodine as a catalyst to introduce the azido group into the indoline framework.
Metal-Catalyzed Azidation: Transition metals such as copper or iron can catalyze the azidation process, providing high yields and selectivity.
Electrochemical Azidation: This method uses electrochemical cells to generate azide radicals, which then react with the indoline substrate.
Photochemical Azidation: Ultraviolet light can be used to initiate the azidation reaction, often in the presence of a photosensitizer.
Combination of Oxidant and Azide Source: This method involves the use of an oxidant such as sodium hypochlorite in combination with an azide source like sodium azide.
Nucleophilic Azidation: This approach uses nucleophilic azides to react with electrophilic centers on the indoline ring.
Analyse Des Réactions Chimiques
1-(Azidoacetyl)indoline undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Cycloaddition: The azido group can undergo cycloaddition reactions, forming heterocyclic compounds such as triazoles
Common reagents used in these reactions include sodium azide, iodine, transition metal catalysts, and various oxidants and reductants. The major products formed from these reactions are often nitrogen-containing heterocycles, which are valuable in medicinal chemistry .
Mécanisme D'action
The mechanism of action of 1-(Azidoacetyl)indoline involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. These triazole rings can interact with various molecular targets, including enzymes and receptors, leading to biological activity. The pathways involved often include click chemistry reactions, which are highly efficient and selective .
Comparaison Avec Des Composés Similaires
1-(Azidoacetyl)indoline can be compared with other azidoindoline derivatives:
1-(Azidoacetyl)indole: Similar to 1-(Azidoacetyl)indoline but with an indole ring instead of an indoline ring. It exhibits similar reactivity but may have different biological activities.
1-(Azidoacetyl)pyrrole: Contains a pyrrole ring instead of an indoline ring. It is less stable than 1-(Azidoacetyl)indoline but can undergo similar reactions.
1-(Azidoacetyl)benzene: Lacks the nitrogen-containing ring structure of indoline.
1-(Azidoacetyl)indoline is unique due to its combination of the indoline ring and the azido group, providing a balance of stability and reactivity that is valuable in both synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
2-azido-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNJXXGSVGOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


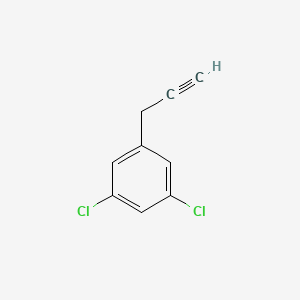
![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)
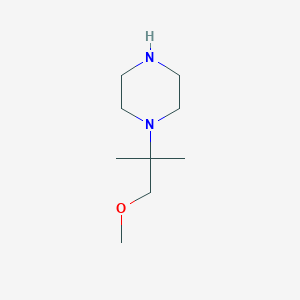
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)
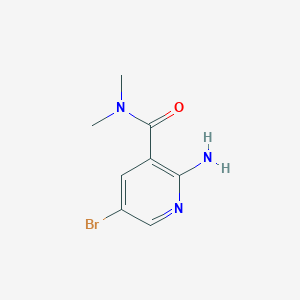
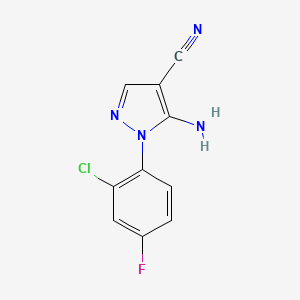
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)
